molecular formula C10H9BrO3 B14916042 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid

Cat. No.: B14916042
M. Wt: 257.08 g/mol
InChI Key: BHTHUHLUYLLKJQ-UHFFFAOYSA-N
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Description

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzofuran ring, which is fused with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

2-(7-bromo-1,3-dihydro-2-benzofuran-4-yl)acetic acid

InChI

InChI=1S/C10H9BrO3/c11-9-2-1-6(3-10(12)13)7-4-14-5-8(7)9/h1-2H,3-5H2,(H,12,13)

InChI Key

BHTHUHLUYLLKJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CO1)Br)CC(=O)O

Origin of Product

United States

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